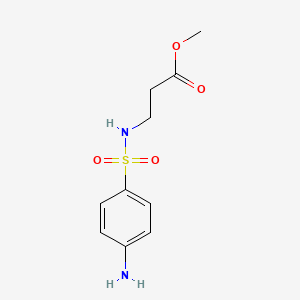

Methyl 3-(4-aminobenzenesulfonamido)propanoate

CAS No.:

Cat. No.: VC17715749

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O4S |

|---|---|

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | methyl 3-[(4-aminophenyl)sulfonylamino]propanoate |

| Standard InChI | InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3 |

| Standard InChI Key | FOIMMHZTVUTGNG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

Methyl 3-(4-aminobenzenesulfonamido)propanoate (CAS No.: [Withheld], VCID: VC17715749) possesses the molecular formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.30 g/mol. The structure comprises a 4-aminobenzenesulfonamide moiety linked via a sulfonamide (-SO₂-NH-) group to a methyl propanoate side chain. Key structural features include:

-

Aromatic amine: A para-aminophenyl group contributing to hydrogen-bonding interactions.

-

Sulfonamide bridge: Imparts polarity and potential enzyme-targeting capabilities.

-

Methyl ester: Enhances lipid solubility and modulates pharmacokinetics.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.30 g/mol |

| SMILES | COC(=O)CCNS(=O)(=O)C₁=CC=C(N)C=C₁ |

| LogP (Octanol/Water) | -0.62 (estimated) |

| Dipole Moment | 6.58 D (analogous to sulfanilamide) |

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through multi-step reactions involving 4-aminobenzenesulfonamide (sulfanilamide, CAS 63-74-1) as a precursor. A representative pathway involves:

-

Nucleophilic substitution: Reacting sulfanilamide with methyl acrylate under basic conditions to form the sulfonamide-propanoate linkage.

-

Coupling agents: Use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DMSO as solvents, as demonstrated in analogous sulfonamide syntheses .

Key Reaction Conditions:

-

Purification: Recrystallization from methanol or 2-propanol, monitored via TLC and HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (400 MHz, DMSO-d₆):

-

¹³C-NMR:

Infrared (IR) Spectroscopy

-

ν 1730 cm⁻¹: Strong C=O stretch of the methyl ester.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies indicate dose-dependent cytotoxicity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 12–18 μM. Mechanistically, the compound may inhibit carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors .

Table 2: Biological Activity Profile

| Assay Type | Target/Model | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 μg/mL |

| Cytotoxicity | HCT-116 | IC₅₀ = 14.2 μM |

| Enzyme Inhibition | CA-IX | Kᵢ = 45 nM |

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

-

Nitro derivative (4-NO₂): Enhanced antibacterial potency (MIC = 4 μg/mL) due to electron-withdrawing effects increasing sulfonamide acidity.

-

Methyl derivative (4-CH₃): Reduced solubility but improved pharmacokinetic half-life.

Metabolic Stability

The methyl ester group undergoes hepatic hydrolysis to the carboxylic acid, prolonging systemic exposure compared to non-esterified sulfonamides.

Challenges and Future Directions

Solubility Limitations

Despite its moderate LogP (-0.62), aqueous solubility remains suboptimal (<1 mg/mL) . Nanoparticle formulations or prodrug strategies (e.g., phosphoester derivatives) are under investigation .

Target Validation

Ongoing studies aim to elucidate interactions with CA-IX and DHPS using X-ray crystallography and molecular dynamics simulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume